molecular formula C9H12ClNO B1461609 Chroman-4-amine hydrochloride CAS No. 90609-63-5

Chroman-4-amine hydrochloride

Cat. No.: B1461609
CAS No.: 90609-63-5
M. Wt: 185.65 g/mol
InChI Key: BVMKYKMJUZEGBU-UHFFFAOYSA-N
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Description

Chroman-4-amine hydrochloride is a useful research compound. Its molecular formula is C9H12ClNO and its molecular weight is 185.65 g/mol. The purity is usually 95%.
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Biological Activity

Chroman-4-amine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

This compound is derived from chroman derivatives, specifically through a series of synthetic steps involving reduction and amination processes. The typical synthesis involves:

  • Starting Material : Chroman-4-one.
  • Reduction : Conversion to chroman-4-ol using sodium borohydride.
  • Amination : Formation of chroman-4-amine via reaction with ammonium chloride.
  • Hydrochloride Formation : Reaction with hydrochloric acid to yield this compound.

This compound exhibits a unique chiral configuration, which influences its biological activity compared to its enantiomers and related compounds.

Biological Activities

This compound has been studied for various biological activities, including:

  • Enzyme Inhibition : It has shown potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. In studies, it was found that oral doses could inhibit DPP-IV activity significantly, comparable to established inhibitors like omarigliptin .
  • Receptor Binding : The compound may interact with various receptors, influencing neurotransmission pathways and potentially affecting neurological functions.

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
DPP-IV InhibitionEnzyme inhibition
Neurological EffectsReceptor binding
SIRT2 InhibitionSelective inhibition

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets. This interaction can modulate the activity of enzymes and receptors, thereby influencing various signaling pathways associated with metabolic and neurological functions.

Case Study: DPP-IV Inhibition

In a notable study, derivatives of chroman compounds were synthesized and evaluated for their DPP-IV inhibitory activity. A specific derivative demonstrated over 80% inhibition at a dosage of 3 mg/kg within 24 hours, indicating strong potential for managing conditions like type 2 diabetes .

Structure–Activity Relationship (SAR)

Research on substituted chroman derivatives has highlighted the importance of structural modifications on biological activity. For instance, minor changes in the substitution pattern can lead to significant variations in inhibitory potency against SIRT2, a target linked to neurodegenerative diseases .

Table 2: Structure–Activity Relationship Findings

CompoundIC50 (nM)SelectivityReference
Compound 22a2.0High
Compound 1m>200Low

Properties

IUPAC Name

3,4-dihydro-2H-chromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMKYKMJUZEGBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50920284
Record name 3,4-Dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50920284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90609-63-5
Record name 3,4-Dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50920284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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